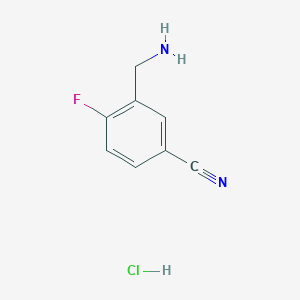

3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride

Overview

Description

3-(Aminomethyl)benzeneboronic acid hydrochloride is used as intermediates . Hydroxybenzene boronic acids are involved in Suzuki-Miyaura reactions . It is an arylboronic acid .

Molecular Structure Analysis

The molecular structure of similar compounds like 3-Picolylamine has been studied . The empirical formula for 3-Picolylamine is C6H8N2 .

Chemical Reactions Analysis

3-(Aminomethyl)benzeneboronic acid hydrochloride is used as intermediates . Hydroxybenzene boronic acids are involved in Suzuki-Miyaura reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 3-Aminophenylboronic acid hydrochloride have been studied . It is a powder form and has a molecular weight of 173.41 .

Scientific Research Applications

Structural and Electronic Properties : A study focused on the energetic and structural properties of fluorobenzonitriles, including variants like 4-fluorobenzonitrile, provides insights into their formation enthalpies, vaporization/sublimation enthalpies, and electronic properties (Ribeiro da Silva et al., 2012).

Synthesis Applications : Research on the synthesis of 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines, involving 2-fluorobenzonitrile, demonstrates the potential of fluorobenzonitriles in creating diverse chemical compounds (Ang et al., 2013).

Excited State Intramolecular Charge Transfer : A study examining the excited state intramolecular charge transfer and dual fluorescence in 4-aminobenzonitriles reveals significant insights into their photophysical properties (Zachariasse et al., 1996).

Carbon Dioxide Fixation : Research on the catalytic fixation of CO2 with 2-aminobenzonitriles to form quinazoline-2,4(1H,3H)-diones indicates the role of fluorobenzonitriles in environmental chemistry and green chemistry applications (Kimura et al., 2012).

Polymer Solar Cells : A study on the use of 4-amino-2-(trifluoromethyl)benzonitrile in polymer solar cells highlights the application of fluorobenzonitriles in renewable energy technology (Jeong et al., 2011).

Biological Evaluation of Compounds : The synthesis and biological evaluation of a binuclear bridged Cr(III) complex containing 2-aminobenzonitrile underlines the relevance of fluorobenzonitriles in medicinal and biological research (Govindharaju et al., 2019).

Synthesis of Substituted Compounds : Studies on the synthesis of various compounds such as 3-Bromo-2-fluorobenzoic Acid and 3,3-difluoropiperidines, starting from 2-amino-6-fluorobenzonitrile, showcase the versatility of fluorobenzonitriles in chemical synthesis https://consensus.app/papers/entries-toward-33difluoropiperidines-verniest/0849ac94227e557ca7aab2781729862a/?utm_source=chatgpt" target="_blank">(Peng-peng, 2013; Verniest et al., 2008)

Radical Scavenging Activity : A study exploring the effect of donor and acceptor groups on the radical scavenging activity of phenol, including compounds like p-hydroxybenzonitrile, contributes to understanding the antioxidative properties of fluorobenzonitriles (Al‐Sehemi & Irfan, 2017).

Cancer Treatment Research : The synthesis of iron(II)-cyclopentadienyl compounds, including 4-aminobenzonitrile, and their strong activity against colorectal and triple negative breast cancer cells, shows the potential medical applications of fluorobenzonitriles (Pilon et al., 2020).

Inhibition Mechanism of Steel Corrosion : Research on the adsorption behavior and inhibition mechanism of aminobenzonitrile derivatives on steel surfaces, including studies of 2-aminobenzonitrile and 3-aminobenzonitrile, contributes to the understanding of corrosion protection (Saha & Banerjee, 2015).

Safety And Hazards

The safety data sheet for similar compounds like 3-(Aminomethyl)benzoic acid hydrochloride indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

3-(aminomethyl)-4-fluorobenzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2.ClH/c9-8-2-1-6(4-10)3-7(8)5-11;/h1-3H,5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYDXMWZHARIBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride | |

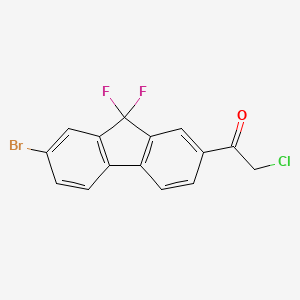

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromoimidazo[1,2-a]pyrimidin-2-amine](/img/structure/B1526071.png)

![1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole](/img/structure/B1526075.png)

![N-[3-(morpholin-4-yl)propyl]aniline](/img/structure/B1526083.png)

![1-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]ethan-1-one](/img/structure/B1526086.png)